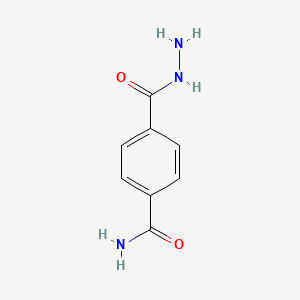

4-(Hydrazinecarbonyl)benzamide

Vue d'ensemble

Description

4-(hydrazinocarbonyl)benzamide is an organic compound characterized by the presence of a hydrazinecarbonyl group attached to a benzamide structure

Applications De Recherche Scientifique

4-(hydrazinocarbonyl)benzamide has a wide range of applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of potential anticancer agents and inhibitors of enzymes such as soluble epoxide hydrolase.

Biological Studies: Investigated for its cytotoxic activity against various cancer cell lines.

Industrial Applications: Utilized in the production of benzamide derivatives, which are important in the pharmaceutical, paper, and plastic industries.

Mécanisme D'action

Target of Action

The primary target of 4-(Hydrazinecarbonyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes and have been implicated in the progression of certain types of cancer .

Mode of Action

This compound interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition is believed to occur through the compound’s interactions with the enzyme’s active sites .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by this compound can affect several biochemical pathways. Carbonic anhydrases play a key role in maintaining pH homeostasis, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate . By inhibiting carbonic anhydrase IX, this compound may disrupt these processes, potentially leading to a range of downstream effects .

Pharmacokinetics

The compound’s efficacy against its target suggests that it may have favorable bioavailability .

Result of Action

The inhibition of carbonic anhydrase IX by this compound can lead to various molecular and cellular effects. For instance, the compound has shown potential anti-proliferative effectiveness against certain cancer cell lines . In one study, a derivative of the compound exhibited cytotoxic activity against U87 and HeLa cancer cells .

Analyse Biochimique

Biochemical Properties

4-(Hydrazinecarbonyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have various physiological effects, including the modulation of vascular tone and inflammation . The interaction between this compound and sEH involves the binding of the compound to the enzyme’s catalytic pocket, which consists of tyrosine and aspartate residues . This binding inhibits the enzyme’s activity, leading to increased levels of EETs and their associated physiological effects.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting soluble epoxide hydrolase, this compound increases the levels of epoxyeicosatrienoic acids, which can modulate leukocyte adhesion, platelet aggregation, and vascular smooth muscle cell migration . These effects contribute to the compound’s potential therapeutic applications in treating hypertension, vascular inflammation, and pain.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the catalytic pocket of soluble epoxide hydrolase. The compound binds to the enzyme, preventing it from catalyzing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which exert various physiological effects, including vasodilation and anti-inflammatory actions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on soluble epoxide hydrolase over extended periods, leading to sustained increases in epoxyeicosatrienoic acid levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase, leading to beneficial physiological effects such as reduced blood pressure and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal metabolic processes . Determining the optimal dosage for therapeutic applications is crucial to maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of epoxyeicosatrienoic acids. The compound inhibits soluble epoxide hydrolase, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which can modulate various physiological processes, including vasodilation, anti-inflammatory actions, and regulation of blood pressure

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydrazinocarbonyl)benzamide typically involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol. The mixture is refluxed on a water bath for several hours, followed by purification steps to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including 4-(hydrazinocarbonyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(hydrazinocarbonyl)benzamide undergoes various chemical reactions, including:

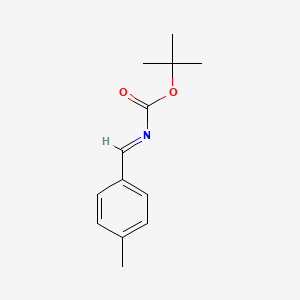

Condensation Reactions: Formation of imine or azomethine derivatives by reacting with aldehydes or ketones.

Substitution Reactions: Nucleophilic substitution reactions with isothiocyanates to form thiosemicarbazide derivatives.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in the initial synthesis of the compound.

Isothiocyanates: Employed in nucleophilic addition reactions to form thiosemicarbazide derivatives.

Major Products Formed:

Imine Derivatives: Formed through condensation reactions.

Thiosemicarbazide Derivatives: Resulting from nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

4-Chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide: A similar compound with a chloro substituent, used in similar applications.

1,3,4-Thiadiazole Derivatives: Compounds with a thiadiazole ring, known for their antimicrobial and anticancer properties.

1,3,4-Oxadiazole Derivatives: Possessing an oxadiazole ring, these compounds exhibit a wide range of biological activities.

Uniqueness: 4-(hydrazinocarbonyl)benzamide stands out due to its specific hydrazinecarbonyl group, which imparts unique reactivity and potential for forming diverse derivatives. Its ability to inhibit soluble epoxide hydrolase and its applications in medicinal chemistry further highlight its significance .

Propriétés

IUPAC Name |

4-(hydrazinecarbonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIISHJHWEMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408616 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22590-92-7 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)